molecular formula C7H7FN2O2 B2618355 4-fluoro-N-methyl-3-nitroaniline CAS No. 24773-12-4

4-fluoro-N-methyl-3-nitroaniline

Cat. No.: B2618355
CAS No.: 24773-12-4
M. Wt: 170.143
InChI Key: WJSBZDQUNMXGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-Methyl-3-Nitroaniline, also known as 4-FMNA, is an organic compound with the chemical formula C7H7FN2O2. It is used in the preparation of commercial hair dyes and is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2 . The average mass is 156.115 Da and the monoisotopic mass is 156.033508 Da .


Chemical Reactions Analysis

A patent describes a preparation method of this compound. The method includes methylation using 4-fluoro-3-nitroaniline as a raw material, sulfuric acid as solvent, and formaldehyde as a methylating agent .


Physical and Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The physical properties of 4-Fluoro-3-nitroaniline include a melting point of 94 - 96 °C and a molecular weight of 156.11 .

Safety and Hazards

4-Fluoro-3-nitroaniline is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed .

Properties

IUPAC Name

4-fluoro-N-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBZDQUNMXGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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